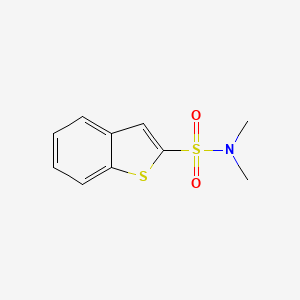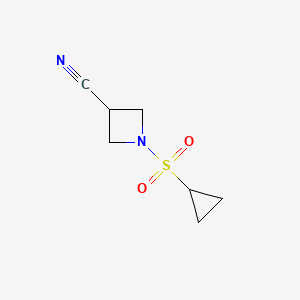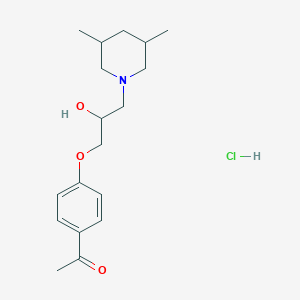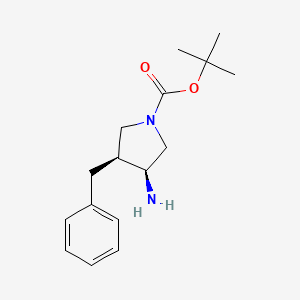
Tert-butyl (3S,4S)-3-amino-4-benzylpyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3S,4S)-3-amino-4-benzylpyrrolidine-1-carboxylate is a chemical compound used in scientific research for its unique properties. It is a chiral compound with a pyrrolidine ring that contains an amino group and a carboxylate ester. This compound has gained attention due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of tert-butyl (Tert-butyl (3S,4S)-3-amino-4-benzylpyrrolidine-1-carboxylate)-3-amino-4-benzylpyrrolidine-1-carboxylate involves its ability to bind to specific receptors in the body. It has been shown to act as an agonist for the dopamine D1 and D2 receptors, which are involved in various physiological processes, including movement, cognition, and motivation.
Biochemical and Physiological Effects:
Tert-butyl (this compound)-3-amino-4-benzylpyrrolidine-1-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to improved cognitive function and motor control. It has also been shown to have potential as a treatment for drug addiction, as it can reduce drug-seeking behavior in animals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of tert-butyl (Tert-butyl (3S,4S)-3-amino-4-benzylpyrrolidine-1-carboxylate)-3-amino-4-benzylpyrrolidine-1-carboxylate is its ability to act as a selective ligand for specific receptors in the body. This makes it a useful tool for studying the physiological and biochemical effects of these receptors. However, one limitation of this compound is that it can be difficult to synthesize and purify, which can limit its availability for research.
Zukünftige Richtungen
There are several future directions for research involving tert-butyl (Tert-butyl (3S,4S)-3-amino-4-benzylpyrrolidine-1-carboxylate)-3-amino-4-benzylpyrrolidine-1-carboxylate. One area of research involves its potential as a treatment for drug addiction. Another area of research involves its potential as a treatment for various neurological disorders, including Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicinal chemistry.
Synthesemethoden
The synthesis of tert-butyl (Tert-butyl (3S,4S)-3-amino-4-benzylpyrrolidine-1-carboxylate)-3-amino-4-benzylpyrrolidine-1-carboxylate involves the reaction of tert-butyl 3-amino-4-benzylpyrrolidine-1-carboxylate with a chiral catalyst. The reaction takes place under controlled conditions to ensure the formation of the desired stereoisomer.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (Tert-butyl (3S,4S)-3-amino-4-benzylpyrrolidine-1-carboxylate)-3-amino-4-benzylpyrrolidine-1-carboxylate has been used in scientific research for its potential applications in the field of medicinal chemistry. It has been studied for its ability to act as a ligand for various receptors in the body, including the dopamine D1 and D2 receptors. It has also been studied for its potential as a treatment for various diseases, including Parkinson's disease and schizophrenia.
Eigenschaften
IUPAC Name |
tert-butyl (3S,4S)-3-amino-4-benzylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-13(14(17)11-18)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11,17H2,1-3H3/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGJQLHPEHGKCJ-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)N)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

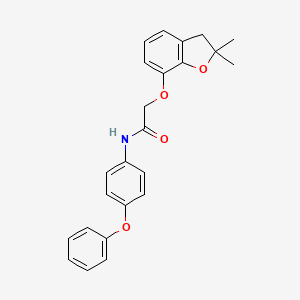
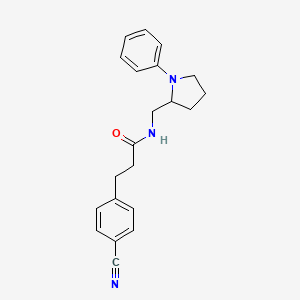
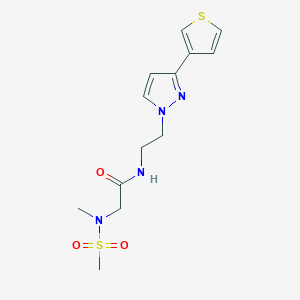

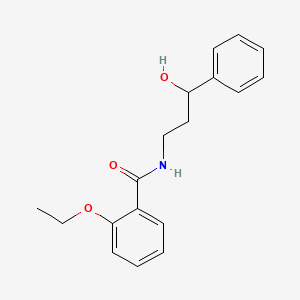
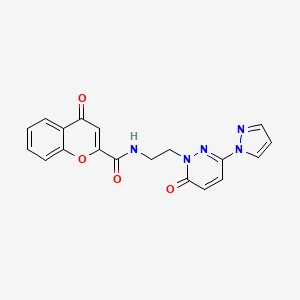
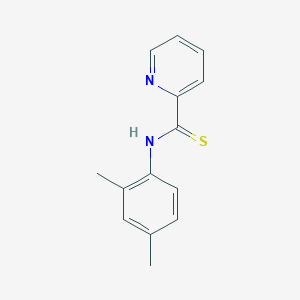

![N-(2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2552888.png)
